Dimethyl isopropylidenemalonate
Overview
Description
Dimethyl isopropylidenemalonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis and evaluation of 5-isopropyl-3,8-dimethylazulene derivatives for antigastric ulcer activity , and the molecular and crystal structures of E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride are closely related to the compound of interest.
Synthesis Analysis
The synthesis of compounds related to dimethyl isopropylidenemalonate involves various chemical reactions. For example, the synthesis of 5-isopropyl-3,8-dimethylazulene derivatives and the stereospecific synthesis of 2-isopropylidene-cis,cis-4,8-dimethyl-6-keto-cis-decahydroazulene demonstrate the complexity and specificity required in synthesizing such compounds. Michael addition reactions are also a common method used in the synthesis of related compounds, as seen in the synthesis of nitroethyl derivatives of isopropylidene malonate and the reaction of isopropylidenemalononitrile with various nucleophiles .
Molecular Structure Analysis
The molecular and crystal structures of compounds related to dimethyl isopropylidenemalonate have been studied using X-ray diffraction analysis. For instance, the crystal structure of a trans-platinum compound with isopropylamine and dimethylamine ligands has been reported , and the molecular and crystal structures of E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride have been examined . These studies provide valuable information on the spatial arrangement of atoms and the geometry of the molecules, which is crucial for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to dimethyl isopropylidenemalonate has been explored in various studies. The ability of trans-[PtCl(2)(dimethylamine)(isopropylamine)] to form DNA interstrand cross-links and the Michael addition of nitromethane to isopropylidene 5-alkylidenemalonates are examples of the types of chemical reactions these compounds can undergo. Additionally, the synthesis of Schiff bases from 16-isopropyl-5,9-dimethyltetracyclo hexadec-15-ene-5,14-dicarboxylic acid highlights the versatility of these compounds in forming new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to dimethyl isopropylidenemalonate can be inferred from the studies on their synthesis and structure. The lipophilic flat structure of 5-isopropyl-3,8-dimethylazulene derivatives contributes to their antigastric ulcer activity , indicating the importance of molecular shape and hydrophobicity in their biological function. The crystallographic data provided for various compounds also give insights into their stability, density, and molecular interactions, which are essential for understanding their properties and potential applications.
Scientific Research Applications
Neuroprotective Properties Dimethyl sulfoxide, a compound related to Dimethyl isopropylidenemalonate, has been found to inhibit glutamate responses in hippocampal neurons, thereby offering potential neuroprotective effects against excitotoxicity. This property might explain its clinical effects on peripheral and central nervous system neurons and suggests a potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Proteomics and Stable Isotope Labeling In proteomics research, dimethyl labeling at the peptide level using stable isotopes is a reliable, cost-effective method that can be applied to high-throughput experiments. This process is advantageous for its use of inexpensive reagents and its applicability to a wide range of samples (Boersema et al., 2009).
Impact on Cellular Processes and Epigenetics Even at low concentrations, Dimethyl sulfoxide can induce changes in macromolecules, affecting proteins, nucleic acids, and potentially gene expression, differentiation, and epigenetic alterations. This finding has significant implications for experimental outcomes where it is used as a solvent (Tunçer et al., 2018).
Mitochondrial Integrity in Astrocytes Research on cultured astrocytes has shown that Dimethyl sulfoxide can cause mitochondrial swelling, membrane potential impairment, and other cytotoxic effects. This discovery is crucial for neuroscience research, particularly when investigating neuroprotective or neurotoxic effects of agents dissolved in Dimethyl sulfoxide (Yuan et al., 2014).
Cryopreservation and Cell Metabolism Dimethyl sulfoxide is commonly used for cryopreservation of biological material and as a vehicle in cell culture experiments. Its influence on heat production and cellular metabolism, even at low concentrations, suggests a need for caution in its use for these applications (Xie et al., 2003).
Glucose Permeable Ophthalmic Biomaterials Poly (dimethyl siloxane), a compound related to Dimethyl isopropylidenemalonate, is used in ophthalmic applications for its good compatibility and mechanical strength. It has been modified with hydrophilic polymers to improve wettability and glucose permeability, which are essential for applications like artificial corneas and contact lenses (Liu & Sheardown, 2005).
Chemical Synthesis and Reactions Dimethyl 2-bromo-2-methylpropylidenemalonate, a chemical derivative, reacts with sodium methoxide or potassium cyanide to produce cyclopropane derivatives. This reaction highlights its role in chemical synthesis and the formation of new organic compounds (Kolsaker & Storesund, 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2-propan-2-ylidenepropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASGQYZCPDCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409041 | |
Record name | Dimethyl (propan-2-ylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl isopropylidenemalonate | |
CAS RN |
22035-53-6 | |
Record name | Dimethyl (propan-2-ylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl 2-(propan-2-ylidene)propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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